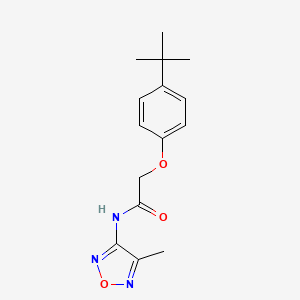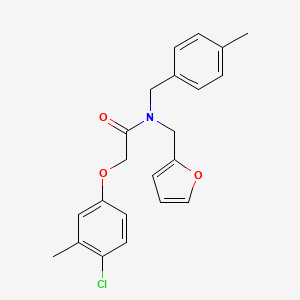![molecular formula C15H20N2O4S3 B11408654 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-propyl-1,3-thiazol-5-amine](/img/structure/B11408654.png)
2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-propyl-1,3-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-propyl-1,3-thiazol-5-amine: is a chemical compound that belongs to the thiazole class. Its systematic name reflects its substituents and functional groups. Let’s break it down:
Thiazole ring: The core structure consists of a thiazole ring, which contains both sulfur and nitrogen atoms. Thiazoles are commonly found in bioactive molecules due to their diverse properties.
Preparation Methods
The synthetic routes to prepare this compound involve multistep processes. Unfortunately, specific literature references for its synthesis are scarce. I can provide a general outline:
Thiazole Synthesis:
Propylamine Side Chain:
Purification and Isolation:
For industrial production, optimization of these steps is essential to achieve high yields and purity.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating thiazole-based compounds for drug discovery and catalysis.
Biology: Studying their interactions with enzymes, receptors, or DNA.
Medicine: Exploring potential therapeutic effects (e.g., antimicrobial, anticancer).
Industry: Developing agrochemicals or materials.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes due to its structural features.
Pathways: Further research is needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
Uniqueness: The combination of ethylsulfonyl, 4-methylphenylsulfonyl, and propylamine groups makes this compound unique.
Similar Compounds: Related thiazoles, such as 2-aminothiazole and other sulfonyl-substituted thiazoles.
: For more in-depth information, refer to scientific literature on thiazoles and related compounds. Unfortunately, direct references for this specific compound are limited.
Properties
Molecular Formula |
C15H20N2O4S3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-propyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C15H20N2O4S3/c1-4-10-16-13-14(17-15(22-13)23(18,19)5-2)24(20,21)12-8-6-11(3)7-9-12/h6-9,16H,4-5,10H2,1-3H3 |
InChI Key |
UFYKUJOUBVFEHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(N=C(S1)S(=O)(=O)CC)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B11408571.png)
![4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11408573.png)
![5-((4-isopropylphenyl)sulfonyl)-9-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B11408584.png)
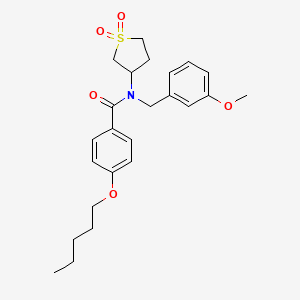
![Diethyl {5-[(4-methoxybenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11408596.png)
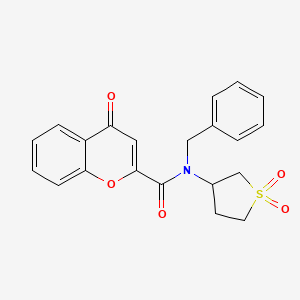
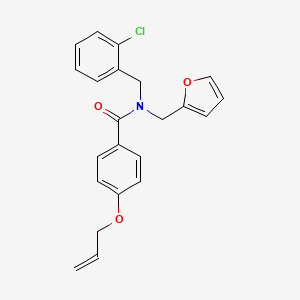
![7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide](/img/structure/B11408624.png)
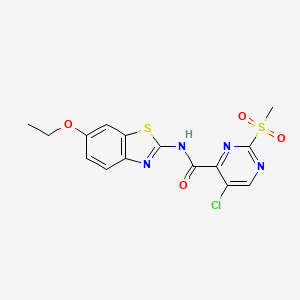
![3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11408635.png)
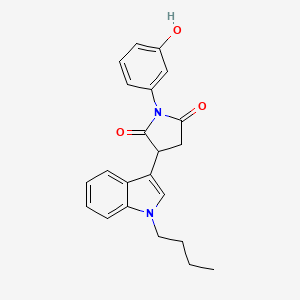
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11408646.png)
